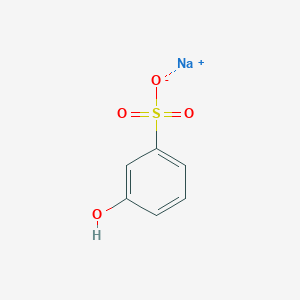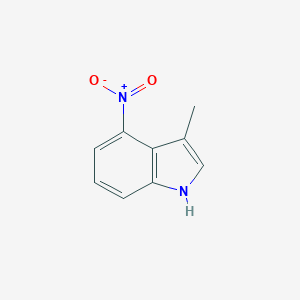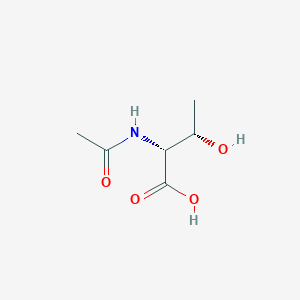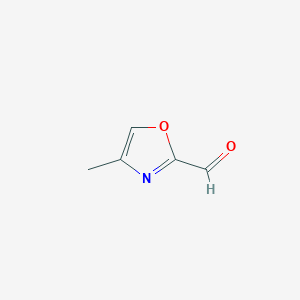
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, also known as EATPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Effets Biochimiques Et Physiologiques
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is its versatility. It can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. One potential direction is the development of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate-based drugs for the treatment of various diseases, such as cancer and inflammation. Another potential direction is the use of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate as a precursor for the synthesis of metal-organic frameworks with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate and its potential applications in various fields.
Méthodes De Synthèse
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate can be synthesized through a multistep process that involves the reaction of 3,5-dimethylpyridine-2,6-dione with ethyl acetoacetate, followed by a reaction with trifluoroacetic anhydride and ethyl chloroformate. The final product is obtained through a hydrolysis reaction using sodium hydroxide.
Applications De Recherche Scientifique
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In organic synthesis, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been used as a building block for the synthesis of various compounds. In material science, Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-3-19-10(18)7-4-6(5(2)16)9(17)15-8(7)11(12,13)14/h4H,3H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQWTBBJZMMJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C(=O)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)